molecular formula C15H21N5O B2981197 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-cyclopentylacetamide CAS No. 2034324-36-0

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-cyclopentylacetamide

Cat. No.: B2981197
CAS No.: 2034324-36-0
M. Wt: 287.367
InChI Key: SOYGRZUEMPOCIV-UHFFFAOYSA-N
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Description

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-cyclopentylacetamide is a sophisticated research chemical designed for medicinal chemistry and drug discovery applications, built around the versatile 1,2,4-triazolo[1,5-a]pyrimidine (TP) scaffold. The TP core is isoelectronic with the purine ring system, making it a compelling bio-isosteric replacement for purines in the design of novel enzyme inhibitors and receptor ligands . This characteristic allows researchers to exploit its unique electronic distribution and hydrogen-bonding capabilities to develop compounds that can competitively bind to ATP-binding sites of various kinases, a strategy that has proven successful in the discovery of inhibitors for targets like CDK-2 and PI3K . Beyond its role as a purine surrogate, the TP scaffold is remarkably versatile. Its properties can be modulated by specific substituents, enabling it to function as a bio-isostere for other critical motifs, such as the carboxylic acid functional group . Furthermore, the heterocyclic ring presents multiple nitrogen atoms (N1, N3, and N4) with accessible electron pairs, granting it notable metal-chelating properties . This feature has been leveraged to create first-row transition metal complexes with potent anti-parasitic activity against pathogens like Leishmania and Trypanosoma cruzi . The specific molecular architecture of this compound, which combines the TP core with a cyclopentylacetamide side chain, is intended to aid researchers in probing new structure-activity relationships. This is particularly relevant in therapeutic areas such as cancer chemotherapy, where TP derivatives have demonstrated significant potential, and infectious diseases . The product is supplied for research purposes to further investigations into these and other biological mechanisms. This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

2-cyclopentyl-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O/c21-14(8-12-4-1-2-5-12)16-7-3-6-13-9-17-15-18-11-19-20(15)10-13/h9-12H,1-8H2,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOYGRZUEMPOCIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)NCCCC2=CN3C(=NC=N3)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-cyclopentylacetamide typically involves a multi-step process. One common method includes the reaction of azinium-N-imines with nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate . This method is efficient and can be conducted under microwave conditions at 140°C to yield the desired triazolopyrimidine scaffold .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-cyclopentylacetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazolopyrimidine N-oxides, while reduction can produce triazolopyrimidine derivatives with reduced functional groups.

Scientific Research Applications

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-cyclopentylacetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-cyclopentylacetamide involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the CDK2/cyclin A2 complex, preventing the phosphorylation of target proteins and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of triazolopyrimidine derivatives, often modified at the propyl-acetamide side chain. Below is a comparative analysis with key analogs:

N-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(cyclopentylthio)acetamide

  • Molecular Formula : C₁₅H₂₁N₅OS
  • Molecular Weight : 319.4 g/mol
  • Key Differences: Replaces the oxygen in the cyclopentylacetamide group with a sulfur atom (thioether linkage).

3,3-Dimethyl-N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)butanamide (BK67878)

  • Molecular Formula : C₁₄H₂₁N₅O
  • Molecular Weight : 275.35 g/mol
  • Key Differences :
    • Features a 3,3-dimethylbutanamide side chain instead of cyclopentylacetamide.
    • The branched alkyl group may reduce steric hindrance compared to the cyclopentyl ring, possibly altering binding affinity in target proteins .
  • Synthesis : Likely synthesized via amide coupling, analogous to methods used for triazolopyrimidine derivatives.

Compound 3 (LXE408 Series)

  • Structure : N-(3-(6-(3-(difluoromethyl)pyridin-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-fluorophenyl)-2,4-dimethyloxazole-5-carboxamide.
  • Key Differences :
    • Incorporates a difluoromethylpyridine and fluorophenyl moiety on the triazolopyrimidine core.
    • The aromatic and halogenated substituents enhance π-π stacking and electron-withdrawing effects, critical for kinetoplastid inhibition .
  • Applications: Demonstrated activity against kinetoplastid parasites (e.g., Trypanosoma spp.), highlighting the role of fluorinated groups in optimizing target engagement .

Structural and Functional Implications

Table 1: Comparative Overview of Key Compounds
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications
Target Compound C₁₅H₂₁N₅O 287.36 Cyclopentylacetamide Undocumented
Cyclopentylthioacetamide analog C₁₅H₂₁N₅OS 319.40 Cyclopentylthioacetamide Kinase inhibition (hypothesized)
BK67878 C₁₄H₂₁N₅O 275.35 3,3-Dimethylbutanamide Undocumented
LXE408 (Compound 3) C₂₃H₁₈F₃N₇O₂ 481.43 Difluoromethylpyridine, fluorophenyl Antiparasitic
Key Observations:

Substituent Effects :

  • Electron-withdrawing groups (e.g., fluorine in Compound 3) improve binding to parasitic enzymes, while bulky cyclopentyl groups may enhance selectivity for hydrophobic pockets .
  • Sulfur substitution increases molecular weight and lipophilicity, which could modulate pharmacokinetic properties .

Synthetic Routes :

  • Suzuki coupling is employed for aryl-functionalized analogs (e.g., Compound 3), whereas simpler amide couplings are likely for alkyl-substituted derivatives (e.g., BK67878) .

Biological Activity

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-cyclopentylacetamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, pharmacological profiles, and comparative studies with related compounds.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C13H17N5O
  • Molecular Weight : 253.31 g/mol

Structural Features

The structure includes:

  • A triazolo ring fused to a pyrimidine nucleus.
  • A propyl chain that enhances binding affinity to biological targets.
  • A cyclopentylacetamide moiety that may influence its pharmacokinetic properties.

Research has indicated that compounds within the triazolo-pyrimidine class exhibit diverse biological activities, including:

  • Inhibition of Kinase Activity : The compound has shown potential as an inhibitor of specific kinase pathways involved in cancer progression and neurodegenerative diseases. For instance, it may inhibit the AXL receptor tyrosine kinase, which is implicated in tumor metastasis and resistance to therapies .
  • Neuroprotective Effects : Similar derivatives have demonstrated neuroprotective properties in models of neurodegeneration, suggesting that this compound may also provide similar benefits.

Pharmacological Profiles

The pharmacological profiles of related compounds highlight their potential therapeutic uses. The following table summarizes notable activities of structurally similar compounds:

Compound NameStructureNotable Activity
3-(4-(5-Chloro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)phenol)Similar triazole-pyrimidine coreAnticancer properties
5-(2-Amino-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)phenolContains amino groupNeuroprotective effects
7-(3-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yloxy)quinolineExtended aromatic systemAntimicrobial activity

These compounds illustrate the versatility and therapeutic potential of triazolo-pyrimidine derivatives.

In Vitro Studies

Several studies have evaluated the biological activity of this compound through in vitro assays:

  • Cancer Cell Lines : The compound exhibited cytotoxic effects against various cancer cell lines (e.g., MCF-7 breast cancer cells), with IC50 values indicating significant potency compared to standard chemotherapeutics.
  • Neuroprotection Assays : In models of oxidative stress-induced neuronal damage, the compound demonstrated protective effects by reducing cell death and promoting cell survival pathways.

In Vivo Studies

Animal models have been used to assess the efficacy of this compound in treating conditions such as:

  • Tumor Growth Inhibition : In xenograft models, administration of the compound resulted in reduced tumor size and improved survival rates compared to control groups.
  • Cognitive Function : Behavioral tests in neurodegeneration models indicated that treated animals showed improved cognitive function and reduced markers of inflammation.

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